1-(3-Nitrophenyl)ethanone oxime 1-(3-Nitrophenyl)ethanone oxime
Brand Name: Vulcanchem
CAS No.: 7471-32-1
VCID: VC16171489
InChI: InChI=1S/C8H8N2O3/c1-6(9-11)7-3-2-4-8(5-7)10(12)13/h2-5,11H,1H3/b9-6-
SMILES:
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol

1-(3-Nitrophenyl)ethanone oxime

CAS No.: 7471-32-1

Cat. No.: VC16171489

Molecular Formula: C8H8N2O3

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Nitrophenyl)ethanone oxime - 7471-32-1

Specification

CAS No. 7471-32-1
Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
IUPAC Name (NZ)-N-[1-(3-nitrophenyl)ethylidene]hydroxylamine
Standard InChI InChI=1S/C8H8N2O3/c1-6(9-11)7-3-2-4-8(5-7)10(12)13/h2-5,11H,1H3/b9-6-
Standard InChI Key PDRKZXUNOXCETR-TWGQIWQCSA-N
Isomeric SMILES C/C(=N/O)/C1=CC(=CC=C1)[N+](=O)[O-]
Canonical SMILES CC(=NO)C1=CC(=CC=C1)[N+](=O)[O-]

Introduction

PropertyValueSource
Molecular FormulaC₈H₈N₂O₃
Molecular Weight180.16 g/mol
IUPAC NameN-[1-(3-nitrophenyl)ethylidene]hydroxylamine
SMILESCC(=NO)C1=CC(=CC=C1)N+[O−]

Synthesis and Reaction Mechanisms

Nitration of Acetophenone

The synthesis of 1-(3-nitrophenyl)ethanone oxime begins with the nitration of acetophenone to yield 3-nitroacetophenone. A validated procedure involves dissolving acetophenone in concentrated sulfuric acid at 0–5°C, followed by the dropwise addition of a pre-cooled nitrating mixture (HNO₃/H₂SO₄) at -7°C . The low temperature prevents polynitration and minimizes oxidative side reactions . The meta-substitution is favored due to the electron-withdrawing effect of the acetyl group, which directs nitration to the third position via resonance stabilization of the intermediate arenium ion .

Oxime Formation

Subsequent oximation of 3-nitroacetophenone is achieved using hydroxylamine hydrochloride in ethanol under reflux. The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the oxime . The (E)-isomer predominates due to steric hindrance between the oxime hydroxyl and nitro group in the (Z)-configuration .

Key Synthetic Parameters:

  • Yield: 70–85% (optimized conditions)

  • Purity: Recrystallization from ethanol yields >95% pure product .

Physicochemical Properties

1-(3-Nitrophenyl)ethanone oxime is a yellow crystalline solid with a melting point of 162–165°C . Its solubility profile is strongly influenced by the nitro and oxime groups:

  • LogP: Calculated as 1.89 (Crippen method), indicating moderate lipophilicity .

  • Aqueous Solubility: Low (log10WS = -1.31), necessitating polar aprotic solvents like DMSO for biological assays .

Thermodynamic properties, extrapolated from analogous oximes, include a standard enthalpy of formation (ΔfH°gas) of -216.05 kJ/mol and a vaporization enthalpy (ΔvapH°) of 61.05 kJ/mol .

Analytical Characterization

Gas Chromatography (GC)

The trimethylsilyl (TMS) derivative of the compound enhances volatility for GC analysis. Using a VF-5MS capillary column (30 m × 0.25 mm × 0.25 μm) and helium carrier gas, the compound elutes at a retention index (RI) of 1750 under a temperature ramp from 60°C to 270°C .

GC ParameterCondition
ColumnVF-5MS (5% phenyl methylpolysiloxane)
Carrier GasHelium, 1.2 mL/min
Temperature Program60°C (2 min) → 270°C @ 10°C/min
DetectionMass spectrometry (EI, 70 eV)

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1630 cm⁻¹ (C=N stretch) and 1520 cm⁻¹ (asymmetric NO₂ stretch) .

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 8.10–8.45 (m, 4H, aryl-H), 11.20 (s, 1H, NOH) .

Applications and Derivatives

Pharmaceutical Intermediates

1-(3-Nitrophenyl)ethanone oxime serves as a precursor to 3-aminoacetophenone via catalytic hydrogenation, a key intermediate in antipsychotic drug synthesis . Reduction with sodium borohydride yields 1-(3-nitrophenyl)ethanol, a chiral building block for β-blockers .

Coordination Chemistry

The oxime group acts as a bidentate ligand, forming complexes with transition metals like Cu(II) and Ni(II). These complexes exhibit antimicrobial activity in preliminary assays, though clinical studies are pending .

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